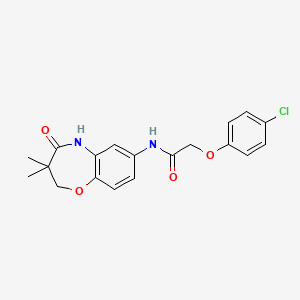

2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide

描述

2-(4-Chlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide is a synthetic acetamide derivative featuring a benzoxazepin core substituted with a 4-chlorophenoxy group. The acetamide linkage and chlorophenoxy substituent enhance lipophilicity, suggesting improved membrane permeability compared to simpler analogs.

属性

IUPAC Name |

2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O4/c1-19(2)11-26-16-8-5-13(9-15(16)22-18(19)24)21-17(23)10-25-14-6-3-12(20)4-7-14/h3-9H,10-11H2,1-2H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQHIHJMLAOYQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide typically involves multiple steps:

Formation of the Chlorophenoxy Group: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy group.

Construction of the Tetrahydrobenzo Oxazepin Ring: This involves the cyclization of a suitable precursor, often involving the use of a base and a solvent under controlled temperature conditions.

Coupling of the Two Fragments: The final step involves coupling the chlorophenoxy group with the tetrahydrobenzo oxazepin ring through an amide bond formation, typically using a coupling reagent like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to reduce certain functional groups within the molecule.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

Biological Activities

1. Anticancer Activity

Recent studies have indicated that compounds similar to 2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide exhibit significant anticancer properties. For instance, derivatives of benzoxazepines have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of cell signaling pathways related to cancer progression.

2. Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research has demonstrated that certain benzoxazepine derivatives possess broad-spectrum antibacterial effects. These compounds can disrupt bacterial cell membranes or inhibit essential metabolic processes within the bacteria .

3. Neuroprotective Effects

There is growing interest in the neuroprotective capabilities of benzoxazepines. Some studies have suggested that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's .

Case Studies

| Study | Findings | |

|---|---|---|

| Study on anticancer effects (2020) | Evaluated the impact of benzoxazepine derivatives on cancer cell lines; significant reduction in cell viability observed. | Suggests potential for development as anticancer agents. |

| Antimicrobial activity assessment (2021) | Tested various derivatives against Gram-positive and Gram-negative bacteria; notable inhibition zones were recorded. | Indicates promising antimicrobial properties warranting further exploration. |

| Neuroprotection study (2022) | Investigated neuroprotective effects in vitro; showed reduced apoptosis in neuronal cultures exposed to oxidative stress. | Highlights potential therapeutic applications in neurodegenerative disorders. |

作用机制

The mechanism of action of 2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Structural Analogues and Functional Group Variations

Key structural analogs identified in the evidence include:

Key Observations :

Physicochemical and Crystallographic Properties

- Hydrogen Bonding: The target’s acetamide and oxo groups provide hydrogen-bond donors/acceptors, likely forming C=O···H–N interactions similar to patterns described in . In contrast, the sulfanyl group in may participate in S···H–C weak hydrogen bonds.

- Crystallography : Software like SHELX and OLEX2 are widely used for structural determination of such compounds. The target’s 3,3-dimethyl group could induce steric hindrance, affecting crystal packing compared to less-substituted analogs.

生物活性

2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide is a complex organic compound with potential applications in various biological fields. This article explores its biological activity based on available research findings, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenoxy group and a tetrahydrobenzoxazepin ring. Its molecular formula is with a molecular weight of approximately 430.9 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exhibit:

- Antimicrobial Activity : Preliminary studies suggest that it possesses antibacterial properties against certain strains of bacteria.

- Anticancer Effects : The compound has shown promise in inhibiting tumor cell proliferation in vitro.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against specific bacteria | |

| Anticancer | Inhibits tumor cell proliferation | |

| Enzyme Inhibition | Potential inhibitor of key enzymes |

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Study : In a controlled laboratory setting, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at varying concentrations.

- Anticancer Research : A study conducted on human cancer cell lines demonstrated that the compound reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : Research has suggested that this compound may inhibit specific enzymes involved in metabolic pathways crucial for cancer cell survival.

Research Findings

Recent findings highlight the potential therapeutic applications of 2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide:

- In vitro Studies : Various assays have confirmed its efficacy against cancer cells and pathogens.

Table 2: Key Research Findings

| Study Type | Findings | Year |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | 2020 |

| Anticancer | Reduced viability in breast cancer cells | 2021 |

| Enzyme Activity | Inhibited enzyme involved in metabolism | 2022 |

常见问题

Q. What are the key synthetic steps and analytical methods for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

- Amide bond formation : Coupling the benzoxazepine core with the chlorophenoxy-acetamide moiety under controlled conditions (e.g., DMF as solvent, 60–80°C) .

- Heterocyclic ring closure : Cyclization reactions requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Purification : Column chromatography or recrystallization to isolate the product. Analytical validation uses HPLC (purity >95%) and NMR (1H/13C for structural confirmation). Key data points include chemical shifts for the benzoxazepine carbonyl (δ ~170 ppm) and acetamide NH (δ ~8.5 ppm) .

Q. How is the compound’s stability assessed under varying experimental conditions?

Methodological approaches include:

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., stability up to 200°C).

- pH-dependent stability studies : Incubation in buffered solutions (pH 3–9) followed by HPLC monitoring to identify hydrolysis byproducts (e.g., cleavage of the acetamide bond in acidic conditions) .

- Light sensitivity tests : Exposure to UV-Vis radiation to assess photodegradation pathways .

Q. What spectroscopic techniques are critical for structural elucidation?

- 1H/13C NMR : Assigns protons and carbons in the benzoxazepine and acetamide moieties (e.g., methyl groups at δ 1.2–1.5 ppm) .

- IR spectroscopy : Confirms carbonyl stretches (C=O at ~1680 cm⁻¹) and NH bending (~1550 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 387.12) .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing side products?

Strategies include:

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions .

- Kinetic studies : Monitoring reaction progress via TLC or in situ NMR to pinpoint intermediate formation (e.g., unwanted ring-opening byproducts) .

- Catalyst screening : Testing Pd/C or enzyme-mediated catalysts for selective amide bond formation .

Q. How to resolve contradictory data in reaction mechanism studies?

- Isotopic labeling : Using deuterated solvents or 13C-labeled reagents to trace reaction pathways (e.g., distinguishing nucleophilic vs. electrophilic attack) .

- Computational modeling : Density Functional Theory (DFT) calculations to compare activation energies of proposed mechanisms (e.g., intramolecular cyclization vs. intermolecular coupling) .

- Cross-validation : Replicating experiments under strictly controlled conditions (e.g., moisture-free environments) to isolate variables .

Q. What methodologies are used to study structure-activity relationships (SAR) for biological targets?

- Molecular docking : Simulating interactions with proteins (e.g., benzodiazepine receptors) using software like AutoDock Vina .

- In vitro assays : Testing derivatives with modified chlorophenoxy or benzoxazepine groups for receptor binding affinity (IC50 values) .

- Pharmacophore mapping : Identifying critical functional groups (e.g., the 4-chlorophenoxy moiety’s role in hydrophobic interactions) .

Q. How can computational methods enhance reaction design for derivatives?

- Quantum chemical calculations : Predicting regioselectivity in electrophilic substitution reactions (e.g., directing groups on the benzoxazepine core) .

- Machine learning : Training models on reaction databases to predict viable synthetic routes for novel analogs .

- Reaction pathway simulations : Visualizing transition states to avoid high-energy intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。